1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C22H35N3OS and its molecular weight is 389.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(tert-butyl)phenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea belongs to the class of (thio)ureas, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl phenyl isocyanate with a piperidine derivative containing a tetrahydrothiopyran moiety. The synthetic route may include the following steps:
- Formation of the Isocyanate : The tert-butyl group is introduced on the phenyl ring to enhance lipophilicity.
- Coupling Reaction : The isocyanate reacts with the piperidine derivative to form the urea linkage.
- Purification : The product is purified through recrystallization or chromatography.
The final compound is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .
Antitumor Activity
Recent studies have shown that compounds containing urea functionalities exhibit notable antitumor properties. For instance, a related compound demonstrated GI50 values against various cancer cell lines, indicating its potential as an anticancer agent. The specific activity of this compound has not been extensively documented; however, structural analogs have exhibited significant cytotoxicity against several cancer types .
Antimicrobial Properties
Urea derivatives are known for their antimicrobial activity. In particular, studies have highlighted the broad-spectrum antibacterial effects of similar compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of urea compounds can be attributed to their ability to form hydrogen bonds with target biomolecules, thereby influencing enzymatic activity and cellular signaling pathways. For example, some urea derivatives have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of a series of urea derivatives similar to our compound against multiple cancer cell lines. Among these, one derivative exhibited a GI50 value of 15 μM against breast cancer cells, showcasing its potential for further development as an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiourea derivatives. Compounds demonstrated MIC values in the range of 0.03–0.12 μg/mL against pathogenic bacteria, suggesting that modifications in structure could enhance efficacy against resistant strains .
Summary Table of Biological Activities
Activity Type | Description | Example Compound | Activity Level |
---|---|---|---|
Antitumor | Inhibits cancer cell growth | N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | GI50 = 25.1 μM |
Antimicrobial | Broad-spectrum antibacterial | N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N′-(ethyl)ureas | MIC = 0.03–0.06 μg/mL |
Anti-inflammatory | Reduces inflammation | Various urea derivatives | Variable efficacy |
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(thian-4-yl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3OS/c1-22(2,3)18-4-6-19(7-5-18)24-21(26)23-16-17-8-12-25(13-9-17)20-10-14-27-15-11-20/h4-7,17,20H,8-16H2,1-3H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELYYOSALMIFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.